2-(3-chloro-5-fluorophenyl)pyrrolidine hydrochloride
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Overview
Description
2-(3-chloro-5-fluorophenyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The presence of chloro and fluoro substituents on the phenyl ring enhances the compound’s chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-5-fluorophenyl)pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method involves the cyclization of a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of Substituents: The chloro and fluoro substituents can be introduced through electrophilic aromatic substitution reactions. For example, chlorination and fluorination of the phenyl ring can be achieved using reagents such as chlorine gas and fluorine gas or their derivatives.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the synthesis of the pyrrolidine ring, introduction of the chloro and fluoro substituents, and formation of the hydrochloride salt. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-5-fluorophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted derivatives with various functional groups.
Scientific Research Applications
2-(3-chloro-5-fluorophenyl)pyrrolidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3-chloro-5-fluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance binding affinity and selectivity towards these targets. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor function, or other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride
- 3-chloro-1-aryl pyrrolidine-2,5-diones
- Fluorinated pyrrolidine derivatives
Uniqueness
2-(3-chloro-5-fluorophenyl)pyrrolidine hydrochloride is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the pyrrolidine ring provides a distinct pharmacophore that can be exploited for various scientific and industrial applications.
Properties
CAS No. |
2751614-86-3 |
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Molecular Formula |
C10H12Cl2FN |
Molecular Weight |
236.11 g/mol |
IUPAC Name |
2-(3-chloro-5-fluorophenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H11ClFN.ClH/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10;/h4-6,10,13H,1-3H2;1H |
InChI Key |
KYOWSBLHIYFXFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC(=C2)Cl)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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